molecular formula C9H7ClO4 B8659923 6-Chloro-1,4-benzodioxane-5-carboxylic acid

6-Chloro-1,4-benzodioxane-5-carboxylic acid

Cat. No. B8659923
M. Wt: 214.60 g/mol
InChI Key: STLILVISKUDWCA-UHFFFAOYSA-N
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Patent
US04255580

Procedure details

58 g of 6-amino-1,4-benzodioxane-5-carboxylic acid hydrochloride and 116 ml of water were introduced in a 500 ml balloon flask provided with a stirrer, a thermometer and a dropping funnel. 28 ml of hydrochloric acid (d=1.18) were added and the mixture was cooled to a temperature of from 0°-5° C. A solution of 17.5 g of sodium nitrite in 38 ml of water was added at a temperature within the 0°-5° C. range. The mixture was stirred for one hour. 20 g of cuprous chloride and 75 ml of hydrochloric acid were added. The mixture was allowed to stand overnight and then filtered. The solid was washed with water, dried at 50° C. and purified by treatment with carbon black in alkaline solution (200 ml of water and 25 ml of 36° Be' caustic soda lye) and the 25 ml of hydrochloric acid was added. 40 g of 6 -chloro-1,4-benzodioxane-5-carboxylic acid were obtained (M.P. 162° C.; yield: 74%).
Name
6-amino-1,4-benzodioxane-5-carboxylic acid hydrochloride
Quantity
58 g
Type
reactant
Reaction Step One
Name
Quantity
116 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Three
Name
Quantity
38 mL
Type
solvent
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].N[C:3]1[CH:12]=[CH:11][C:6]2[O:7][CH2:8][CH2:9][O:10][C:5]=2[C:4]=1[C:13]([OH:15])=[O:14].Cl.N([O-])=O.[Na+]>O>[Cl:1][C:3]1[CH:12]=[CH:11][C:6]2[O:7][CH2:8][CH2:9][O:10][C:5]=2[C:4]=1[C:13]([OH:15])=[O:14] |f:0.1,3.4|

Inputs

Step One
Name
6-amino-1,4-benzodioxane-5-carboxylic acid hydrochloride
Quantity
58 g
Type
reactant
Smiles
Cl.NC1=C(C2=C(OCCO2)C=C1)C(=O)O
Name
Quantity
116 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
17.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
38 mL
Type
solvent
Smiles
O
Step Four
Name
cuprous chloride
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
75 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to a temperature of from 0°-5° C
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C.
CUSTOM
Type
CUSTOM
Details
purified by treatment with carbon black in alkaline solution (200 ml of water and 25 ml of 36° Be' caustic soda lye)
ADDITION
Type
ADDITION
Details
the 25 ml of hydrochloric acid was added

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C2=C(OCCO2)C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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